4-Chloro-5-methyl-6-phenylpyrimidin-2-amine
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Overview
Description
4-Chloro-5-methyl-6-phenylpyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-phenylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-5-methyl-6-phenylpyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-Chloro-5-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-6-phenylpyrimidin-2-amine in biological systems involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-phenylpyrimidin-5-amine
- 4-Chloro-6-methyl-2-phenylpyrimidine
Uniqueness
4-Chloro-5-methyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored functionalities .
Properties
CAS No. |
77378-84-8 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-chloro-5-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-9(8-5-3-2-4-6-8)14-11(13)15-10(7)12/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
FYDXFOVDFWZZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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